rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride
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Overview
Description
rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H17N3O.2ClH and a molecular weight of 268.19 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is characterized by the presence of an imidazole ring, an oxolane ring, and a methanamine group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Oxolane Ring: The oxolane ring is formed through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Coupling of the Imidazole and Oxolane Rings: The imidazole and oxolane rings are coupled using a suitable linker, such as a methanamine group, under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, modulating their activity. The oxolane ring and methanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride .
- (2R,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic Acid Sodium Salt .
Uniqueness
rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and oxolane rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[(2R,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-5-4-12-10(13)9-8(7-11)3-6-14-9;;/h4-5,8-9H,2-3,6-7,11H2,1H3;2*1H/t8-,9+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMNXVAGZCNSU-DBEJOZALSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCO2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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